H-Ile-OMe.HCl
CAS No.: 18598-74-8
Cat. No.: VC21541403
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18598-74-8 |
|---|---|
| Molecular Formula | C7H16ClNO2 |
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | methyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6-;/m0./s1 |
| Standard InChI Key | GGTBEWGOPAFTTH-GEMLJDPKSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)OC)N.Cl |
| Canonical SMILES | CCC(C)C(C(=O)OC)N.Cl |
Introduction
Chemical Properties and Identification
Physical and Chemical Characteristics
L-Isoleucine methyl ester hydrochloride appears as a crystalline powder or crystalline substance, typically ranging in color from off-white to orange. The compound demonstrates hygroscopic properties, readily absorbing moisture from the surrounding environment, which necessitates specific storage conditions to maintain its integrity and purity. As a hydrochloride salt, it exhibits enhanced stability compared to the free amine form while maintaining good solubility profiles in polar solvents .
The following table summarizes the key physical and chemical properties of L-Isoleucine methyl ester hydrochloride:
| Property | Value |
|---|---|
| CAS Number | 18598-74-8 |
| Molecular Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol |
| Melting Point | 98-100 °C |
| Physical Appearance | Powder or Crystalline Powder |
| Color | Off-white to orange |
| Solubility | Soluble in methanol (50 mg/ml clear, colorless solution) |
| Sensitivity | Hygroscopic |
| MDL Number | MFCD00038911 |
Spectroscopic and Analytical Data
The optical activity of L-Isoleucine methyl ester hydrochloride serves as an important indicator of its stereochemical purity and identity. The specific rotation has been measured as [α]₂₀ᴅ +27.0±1°, c = 2% in H₂O according to some sources . Alternative measurements indicate a value of [α]₂₀ᴅ = 34 ± 1.5° (C=2 in MeOH), suggesting that the solvent system can influence the observed optical rotation . These values are consistent with the expected configuration of the L-isomer and provide a useful parameter for quality control and identification purposes.
The compound can be characterized through various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods allow for the verification of structural integrity and purity, which are crucial factors in research and pharmaceutical applications where compound quality directly impacts experimental outcomes and product efficacy.
Synthesis and Production
The synthesis of L-Isoleucine methyl ester hydrochloride typically involves the esterification of L-Isoleucine with methanol under acidic conditions. This reaction proceeds through the nucleophilic attack of the hydroxyl group of methanol on the carboxylic acid carbon of isoleucine, forming the ester bond while maintaining the stereochemical configuration of the amino acid . The hydrochloride salt is formed concurrently or in a subsequent step, enhancing the stability of the product.
A common synthetic route involves the reaction between L-Isoleucine hydrochloride and methanol, often catalyzed by thionyl chloride or other suitable reagents that promote esterification while minimizing racemization. The reaction must be carefully controlled to preserve the stereochemical integrity of the amino acid, as racemization would significantly diminish the value of the product for many applications .
The resulting compound must typically undergo purification steps, which may include recrystallization, to achieve the high purity levels required for research and pharmaceutical applications. Modern manufacturing processes often employ quality control measures that include chromatographic analysis and spectroscopic verification to ensure batch-to-batch consistency and adherence to specifications.
Applications and Uses
Pharmaceutical Applications
L-Isoleucine methyl ester hydrochloride serves as a valuable pharmaceutical intermediate, contributing to the synthesis of various therapeutic agents. Its role in drug development extends beyond being merely a building block, as the esterification modifies the pharmacokinetic properties of compounds containing this residue. The methyl ester functionality can enhance lipophilicity, potentially improving membrane permeability and bioavailability of the resulting drug molecules .
Pharmaceutical researchers utilize this compound to produce specialized derivatives, including 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester, which may possess unique pharmacological properties. The controlled modification of amino acids through esterification represents a common strategy in medicinal chemistry for optimizing drug candidates and improving their therapeutic efficacy .
Peptide Synthesis
In the field of peptide chemistry, L-Isoleucine methyl ester hydrochloride serves as a key building block, particularly valuable for solution-phase peptide synthesis. The compound enables the controlled incorporation of isoleucine residues into peptide sequences while potentially offering protected C-termini in certain synthetic strategies . Its use in peptide synthesis contributes to the development of peptide-based drugs with enhanced stability and bioavailability compared to their unmodified counterparts.
The pharmaceutical industry extensively employs peptide synthesis for creating novel therapeutic agents, diagnostic tools, and research reagents. L-Isoleucine methyl ester hydrochloride plays a crucial role in these processes, allowing for the precise construction of peptides with defined sequences and specific modifications that can influence their biological activity and pharmacological properties .
Research Applications
In biochemical research, L-Isoleucine methyl ester hydrochloride facilitates studies related to protein synthesis, enzyme activity, and metabolic pathways. Researchers investigating amino acid metabolism, particularly in conditions related to isoleucine processing, find this compound valuable for creating model systems and probing biochemical mechanisms .
The compound also contributes to protein engineering efforts, where researchers modify proteins to develop novel therapeutic proteins with improved properties. These engineered proteins may exhibit enhanced stability, altered specificity, or novel functionalities that make them valuable for biotechnological applications and medical interventions .
Other Industrial Uses
Beyond pharmaceutical and research applications, L-Isoleucine methyl ester hydrochloride finds utility in the nutritional supplement industry. As isoleucine is an essential amino acid important for muscle recovery and growth, derivatives like its methyl ester hydrochloride may be incorporated into formulations aimed at athletes and fitness enthusiasts, though typically after conversion to more bioavailable forms .
Current Research and Future Perspectives
Contemporary research continues to explore novel applications for L-Isoleucine methyl ester hydrochloride, particularly in advanced drug delivery systems and targeted therapeutics. The compound's role in peptide synthesis positions it as a continued contributor to the development of peptide-based pharmaceuticals, an area experiencing significant growth due to advances in protein engineering and personalized medicine .
Emerging applications in the field of biotechnology, including the development of enzyme inhibitors and metabolic regulators, suggest ongoing relevance for this compound in both basic research and applied sciences. As synthetic methodologies evolve, more efficient and stereoselective routes to L-Isoleucine methyl ester hydrochloride may emerge, potentially reducing production costs and expanding its accessibility for various applications.
The compound's potential contributions to studies on metabolic disorders, particularly those related to amino acid processing, highlight its significance in medical research. Investigations into the biochemical mechanisms underlying these conditions may rely on derivatives like L-Isoleucine methyl ester hydrochloride to probe specific pathways and develop targeted interventions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume